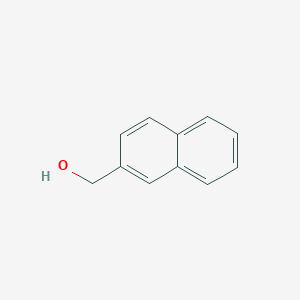

2-Naphthalenemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWMAAZYZSWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166607 | |

| Record name | 2-Naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-38-7 | |

| Record name | 2-Naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NAPHTHALENEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Naphthyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile of 2-Naphthalenemethanol: A Technical Guide for Researchers

Introduction

2-Naphthalenemethanol, a derivative of naphthalene, is a key intermediate in the synthesis of various organic compounds and finds applications in diverse research areas, including drug development and materials science. A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, purification, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and insights into its metabolic activation.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. Below is a summary of the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 25 | 7.1 g/L[1] |

| Acetonitrile | C₂H₃N | 41.05 | Not Specified | Slightly Soluble[2] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Slightly Soluble[2] |

Further quantitative data for a broader range of organic solvents is currently being compiled from experimental studies and will be updated in this section.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable and reproducible research. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.

Principle

A surplus amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without creating a vortex.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, by back-calculating from the diluted sample concentration.

Metabolic Activation and Potential for Toxicity

This compound is a metabolite of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) found in the environment. The metabolic activation of 2-methylnaphthalene to this compound is a critical step in its potential toxicity, particularly to pulmonary tissues.

The metabolic pathway involves the oxidation of the methyl group of 2-methylnaphthalene, a reaction primarily catalyzed by Cytochrome P450 enzymes. The resulting this compound can then undergo further metabolism, including conjugation reactions. However, it can also be a reactive metabolite that covalently binds to cellular macromolecules, such as proteins in the alveolar cells of the lungs. This covalent binding can lead to cellular damage and induce pulmonary toxicity.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. While quantitative solubility data in a wide array of organic solvents remains an area for further investigation, the provided experimental protocol offers a standardized method for determining these crucial parameters. Understanding the solubility and metabolic profile of this compound is vital for its safe and effective application in scientific research and development.

References

Spectroscopic Profile of 2-Naphthalenemethanol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Naphthalenemethanol, providing researchers, scientists, and drug development professionals with a comprehensive reference for this compound.

This technical guide offers a detailed examination of the spectroscopic properties of this compound (CAS No: 1592-38-7, Molecular Formula: C₁₁H₁₀O, Molecular Weight: 158.20 g/mol ). The data presented herein has been compiled from various spectral databases and is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.52 - 7.42 | m | 3H | Ar-H |

| 4.88 | s | 2H | -CH₂- |

| 1.85 | s | 1H | -OH |

¹H NMR data sourced from spectral databases. Multiplicity is denoted as s (singlet) and m (multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 133.3 | Ar-C (quaternary) |

| 133.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 126.4 | Ar-CH |

| 126.3 | Ar-CH |

| 125.8 | Ar-CH |

| 125.4 | Ar-CH |

| 65.3 | -CH₂- |

¹³C NMR data is a representative compilation from spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below was obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3100 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600, 1500, 1465 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 860 - 820 | Strong | C-H bend (aromatic, out-of-plane) |

IR data is a representative compilation from spectral databases.

Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI) at 70 eV. The table lists the major fragments and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 158 | 56 | [M]⁺ (Molecular Ion) |

| 157 | 16 | [M-H]⁺ |

| 139 | 6 | [M-H-H₂O]⁺ |

| 129 | 100 | [M-CHO]⁺ |

| 128 | 31 | [M-CH₂O]⁺ |

| 127 | 26 | [M-CH₂OH]⁺ |

| 102 | 3 | [C₈H₆]⁺ |

| 77 | 7 | [C₆H₅]⁺ |

Mass spectrometry data sourced from spectral databases.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2][3] The solution is then transferred to a 5 mm NMR tube.[2]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-10 seconds) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR): A small amount of the crystalline this compound powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.[4]

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is performed by bombarding the vaporized sample with a beam of electrons, typically at an energy of 70 eV.[5]

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a solid organic compound like this compound.

Figure 1. Spectroscopic data acquisition and analysis workflow.

References

A Beginner's Guide to the Synthesis of 2-Naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a straightforward and accessible method for the synthesis of 2-naphthalenemethanol, a valuable building block in medicinal chemistry and materials science. This document is tailored for individuals with a foundational understanding of organic chemistry laboratory techniques.

Introduction

This compound, also known as 2-(hydroxymethyl)naphthalene, serves as a key intermediate in the synthesis of a variety of more complex molecules. Its naphthalene core provides a rigid scaffold that is often exploited in the design of novel therapeutic agents and functional materials. This guide will focus on a reliable and beginner-friendly synthetic route: the reduction of 2-naphthaldehyde using sodium borohydride. This method is favored for its mild reaction conditions, high yields, and the relative safety of the reagents involved.

Synthetic Pathway: Reduction of 2-Naphthaldehyde

The most direct and accessible route for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-naphthaldehyde. This transformation is efficiently achieved using sodium borohydride (NaBH₄) in a protic solvent, such as methanol or ethanol.

Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product.

dot

Caption: Reaction mechanism for the reduction of 2-naphthaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Naphthaldehyde | 156.18 | 5.00 g | 0.032 mol | 1.0 |

| Sodium Borohydride | 37.83 | 1.45 g | 0.038 mol | 1.2 |

| Methanol | 32.04 | 100 mL | - | - |

| Deionized Water | 18.02 | 200 mL | - | - |

| 1 M Hydrochloric Acid | 36.46 | ~20 mL | - | - |

| Diethyl Ether | 74.12 | 150 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-naphthaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1.45 g of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-naphthaldehyde spot.

-

Quenching the Reaction: After 4 hours, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved. Continue adding acid until the solution is slightly acidic (pH ~6-7), which can be checked with pH paper.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine all the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and wash it with a small amount of diethyl ether.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound as a solid.

Purification:

The crude product can be purified by recrystallization.[1]

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for naphthalenic compounds. To find the optimal solvent system, small-scale solubility tests should be performed.

-

Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.

Quantitative Data Summary:

| Parameter | Value |

| Reaction Time | 4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | >90% (based on typical NaBH₄ reductions) |

| Melting Point (literature) | 79-81 °C[2] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

dot

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

-

Methanol and diethyl ether are flammable liquids. Keep them away from ignition sources.

-

Handle hydrochloric acid with care as it is corrosive.

Conclusion

The reduction of 2-naphthaldehyde with sodium borohydride is an efficient, high-yielding, and straightforward method for the synthesis of this compound, making it an ideal procedure for researchers and scientists who are new to synthetic organic chemistry. The protocol provided in this guide, along with the accompanying diagrams and data, offers a comprehensive resource for the successful preparation and purification of this important chemical intermediate.

References

Potential Research Areas for 2-Naphthalenemethanol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenemethanol, a bicyclic aromatic alcohol, serves as a versatile scaffold in medicinal chemistry and a key metabolite in toxicological studies. While the parent molecule itself has limited documented biological activity, its derivatives have emerged as promising candidates in various therapeutic areas, particularly in oncology and anti-inflammatory research. This technical guide provides an in-depth overview of the current research landscape surrounding this compound, focusing on potential avenues for further investigation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to facilitate future research and development efforts.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 178 °C at 12 mmHg | [3] |

| Appearance | White crystalline powder | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [3] |

Potential Research Areas and Biological Activities

The naphthalene core is a privileged scaffold in drug discovery, and derivatives of this compound have shown significant potential in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of naphthalene-based compounds as anticancer agents.[3][4] Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth and metastasis through various mechanisms.

Signaling Pathways of Interest:

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis.[5] Several naphthalene derivatives have been identified as potent inhibitors of STAT3 phosphorylation and dimerization.[5] One study identified a naphthalene-based compound, SMY002, that directly interacts with the STAT3 SH2-domain, inhibiting its downstream signaling.[5]

-

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer, controlling cell growth, survival, and metabolism.[6] Naphthoquinone analogs, which share a structural resemblance to this compound derivatives, have been explored as inhibitors of this pathway.[6]

Quantitative Data on Anticancer Activity of Naphthalene Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀/GI₅₀ | Mechanism of Action | Reference |

| Naphthoylamide Derivatives | HCT-116 (Colon) | 3.48 µM | Inhibition of STAT3 phosphorylation | [7] |

| Naphthoylamide Derivatives | RKO (Colon) | 4.21 µM | Inhibition of STAT3 phosphorylation | [7] |

| Naphthoylamide Derivatives | SW480 (Colon) | 5.89 µM | Inhibition of STAT3 phosphorylation | [7] |

| 2-Naphthaleno trans-stilbenes | COLO 205 (Colon) | ≤ 25 nM | Growth inhibition | [8] |

| 2-Naphthaleno trans-stilbenes | SK-MEL-5 (Melanoma) | ≤ 25 nM | Growth inhibition | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of naphthalene derivatives have also been a subject of investigation. These compounds have the potential to modulate inflammatory pathways, making them attractive candidates for the treatment of various inflammatory diseases. For instance, certain 2-phenylnaphthalene derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[9]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-naphthaldehyde using a hydride reducing agent such as sodium borohydride (NaBH₄).

Materials:

-

2-Naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-naphthaldehyde (1 equivalent) in methanol or ethanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition of NaBH₄ may cause foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for STAT3 and PI3K/Akt Pathway Proteins

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of specific proteins, providing insights into the mechanism of action of a compound.

Materials:

-

Cancer cells treated with a this compound derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.[3][4][9][10][11]

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that can be targeted by this compound derivatives.

Caption: The JAK/STAT3 signaling pathway and a potential point of inhibition by naphthalene derivatives.

References

- 1. Khan Academy [khanacademy.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mesoscale.com [mesoscale.com]

- 9. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Ascendant Trajectory of 2-Naphthalenemethanol Derivatives in Therapeutic Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its rigid and lipophilic properties to a multitude of therapeutic agents. Among its myriad of functionalized forms, 2-naphthalenemethanol and its derivatives are emerging as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological potential, and mechanistic insights into this compound derivatives, with a focus on their applications in oncology and inflammatory diseases.

Core Synthetic Strategies

The synthesis of this compound derivatives typically commences from 2-naphthaldehyde or 2-naphthoic acid, which serve as versatile starting materials for a variety of chemical transformations. Key synthetic routes include Wittig reactions, Claisen-Schmidt condensations, and multi-component reactions, enabling the introduction of diverse pharmacophores and the exploration of extensive structure-activity relationships (SAR).

Synthesis of 2-Naphthaleno Stilbenes and Cyanostilbenes

A prominent class of anticancer this compound derivatives are the trans-stilbenes and cyanostilbenes. Their synthesis is often achieved through established synthetic methodologies.

Experimental Protocol: Synthesis of 2-Naphthaleno trans-Stilbenes [1][2]

A general procedure for the synthesis of 2-naphthaleno-containing trans-stilbenes involves the Wittig reaction.

-

Preparation of the Wittig Reagent: Aromatic substituted benzyl-triphenylphosphonium bromides are synthesized by reacting the corresponding benzyl bromide with triphenylphosphine in an appropriate solvent.

-

Wittig Reaction: To a solution of the benzyl-triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, n-butyllithium (n-BuLi) is added dropwise to generate the ylide.

-

Reaction with 2-Naphthaldehyde: A solution of 2-naphthaldehyde in anhydrous THF is then added to the ylide solution. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-naphthaleno trans-stilbene.

Experimental Protocol: Synthesis of 2-Naphthaleno trans-Cyanostilbenes [1]

-

Reaction Setup: In a round-bottom flask, 2-naphthaldehyde (1 mmol) and an appropriately substituted 2-phenylacrylonitrile (1 mmol) are dissolved in 5% sodium methoxide in methanol.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction is monitored by TLC.

-

Product Isolation: The desired product typically precipitates out of the solution as a solid. The precipitate is collected by filtration, washed with water, and dried to yield the 2-naphthaleno trans-cyanostilbene.

Anticancer Potential of this compound Derivatives

A significant body of research has focused on the anticancer properties of this compound derivatives, revealing their potent activity against a range of human cancer cell lines.

2-Naphthaleno Stilbenes and Cyanostilbenes as Tubulin Polymerization Inhibitors

Several novel 2-naphthaleno stilbenes and cyanostilbenes have demonstrated significant growth inhibition of various cancer cell lines.[3] Of particular note, analogs 5b and 5c have shown marked potency.[3] Compound 5c was identified as a highly potent anticancer agent, exhibiting significant growth inhibitory effects against COLO 205, CNS SF 539, and melanoma SK-MEL 5 and MDA-MB-435 cell lines with GI50 values ≤ 25 nM.[3]

| Compound | Cell Line | GI50 (nM) |

| 5c | COLO 205 | ≤ 25 |

| 5c | CNS SF 539 | ≤ 25 |

| 5c | Melanoma SK-MEL 5 | ≤ 25 |

| 5c | Melanoma MDA-MB-435 | ≤ 25 |

Table 1: Growth Inhibition (GI50) values for compound 5c against various human cancer cell lines.[3]

The mechanism of action for these compounds is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.

Experimental Protocol: Tubulin Polymerization Assay [4][5][6][7]

-

Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Assay Setup: The tubulin solution is added to a pre-warmed 96-well plate. Test compounds at various concentrations are added to the wells.

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

-

Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is measured kinetically over time using a microplate reader. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

Below is a logical diagram illustrating the workflow for evaluating the anticancer activity of these compounds, starting from synthesis to mechanistic studies.

Caption: Workflow for anticancer evaluation.

Naphthalene-Chalcone Hybrids as VEGFR-2 Inhibitors

Naphthalene-chalcone hybrids represent another class of this compound derivatives with promising anticancer activity. Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) has shown notable activity against the A549 lung cancer cell line with an IC50 value of 7.835 ± 0.598 μM.[8][9] This compound also demonstrated inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with an IC50 of 0.098 ± 0.005 μM.[8][9]

| Compound | Target/Cell Line | IC50 |

| 2j | A549 Cell Line | 7.835 ± 0.598 μM |

| 2j | VEGFR-2 Enzyme | 0.098 ± 0.005 μM |

Table 2: Anticancer and enzyme inhibitory activity of compound 2j.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Potential of this compound Derivatives

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound derivatives have emerged as potential anti-inflammatory agents by targeting key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[1][6] The inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. Some naphthalene derivatives have been shown to downregulate the NF-κB pathway. The canonical NF-κB signaling pathway is a primary target for these compounds.

Caption: Inhibition of the NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay [3][8][13][14][15]

-

Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

-

Compound Treatment and Stimulation: After transfection, cells are pre-treated with the test compounds for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer according to the dual-luciferase reporter assay system protocol.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Pyrazole-Thiazole Derivatives as COX Inhibitors

Novel pyrazole-thiazole derivatives incorporating a naphthalene moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[15] Compounds 5h and 5m have shown potent activity. Compound 5h exhibited nearly equipotent COX-1 inhibition (IC50 = 38.76 nM) compared to indomethacin, while compound 5m showed significant COX-2 selectivity (IC50 = 87.74 nM, SI = 2.05).[15]

| Compound | Target | IC50 (nM) | Selectivity Index (SI) |

| 5h | COX-1 | 38.76 | - |

| 5m | COX-2 | 87.74 | 2.05 |

| Indomethacin | COX-1 | 35.72 | 0.52 |

| Celecoxib | COX-2 | - | 8.31 |

Table 3: COX inhibition data for pyrazole-thiazole derivatives.[15]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound derivatives are intricately linked to their structural features. SAR studies provide valuable guidance for the design of more potent and selective agents.

For the anticancer 2-naphthaleno cyanostilbenes, the presence of a 3,4,5-trimethoxyphenyl ring, similar to that in combretastatin A-4, appears to be crucial for high cytotoxicity.[3] The naphthalene ring itself is considered a favorable replacement for the isovanillin moiety of combretastatin A-4.[3]

In the case of the anti-inflammatory pyrazole-thiazole derivatives, docking studies have suggested that the pyrazole clubbed with the thiazole core plays a key role in binding to the active sites of COX enzymes. The naphthalene ring of compound 5m appears to occupy the benzene sulfonamide region of the COX-2 active site.[15]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and inflammation warrants further investigation. Future research should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of disease.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives for other applications, such as neurodegenerative and infectious diseases.

The continued exploration of this chemical space holds significant potential for the discovery of next-generation drugs to address unmet medical needs.

References

- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdish.ca [bowdish.ca]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenemethanol is a key metabolic intermediate of 2-methylnaphthalene, a prevalent environmental pollutant.[1][2] While not extensively studied for a broad range of independent biological activities, its primary significance in a biological context lies in its role in the metabolic activation of its parent compound, leading to cellular toxicity. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its formation, subsequent metabolic fate, and the toxicological implications. The information presented is intended for researchers, scientists, and drug development professionals investigating the metabolism and toxicity of naphthalene derivatives.

Core Biological Activity: Metabolic Activation and Toxicity

The principal biological role of this compound is as a metabolite in the bioactivation of 2-methylnaphthalene. This process is a critical determinant of the toxicological profile of 2-methylnaphthalene, which includes teratogenic, carcinogenic, and cytotoxic effects.[2]

Mechanism of Action

The metabolic activation of 2-methylnaphthalene to a toxicant is a multi-step enzymatic process primarily occurring in the liver.[1][2]

-

Hydroxylation: 2-Methylnaphthalene undergoes hydroxylation to form this compound. This initial and crucial step is catalyzed by cytochrome P450 (CYP) enzymes.[1][2]

-

Further Metabolism: this compound is then further metabolized by sulfotransferases.[1][2]

-

Reactive Intermediate Formation: This subsequent metabolic step is believed to generate a reactive electrophilic intermediate.

-

Covalent Binding and Toxicity: The reactive metabolite can then covalently bind to cellular macromolecules, such as proteins in the alveoli and liver, leading to cellular damage and toxicity.[1] This protein binding is a key event in the pulmonary and hepatic toxicity induced by 2-methylnaphthalene.[1]

Quantitative Data Summary

Quantitative data on the specific biological activities of this compound are limited in the publicly available literature. The following table summarizes the key findings related to its metabolic formation and toxicological role.

| Parameter | Description | Key Findings | References |

| Metabolic Formation | Formation of this compound from 2-methylnaphthalene. | Observed in mouse liver microsomes. Catalyzed by cytochrome P450 enzymes. | [1][2] |

| Further Metabolism | Subsequent metabolic conversion of this compound. | Involves sulfotransferases. | [1][2] |

| Metabolite Conjugates | Formation of conjugates for excretion. | Glutathione (GSH) and N-acetylcysteine (NAC) conjugates detected in liver and urine of mice administered 2-methylnaphthalene. | [1][2] |

| Toxicity Marker | Covalent binding to proteins. | Covalent binding of metabolites derived from this compound to hepatic proteins was observed in animals given 2-methylnaphthalene. | [1][2] |

| Toxicological Effects of Parent Compound | Biological effects linked to the metabolic activation involving this compound. | 2-Methylnaphthalene is reported to be teratogenic, carcinogenic, and cytotoxic. | [2] |

Experimental Protocols

Detailed experimental protocols for the study of this compound's biological activity are not extensively published. However, based on the available literature, the following methodologies are central to its investigation.

In Vitro Metabolism Studies

Objective: To identify the metabolites of 2-methylnaphthalene, including this compound, and the enzymes responsible for their formation.

General Protocol:

-

Incubation: 2-Methylnaphthalene is incubated with liver microsomes (e.g., from mice) in the presence of an NADPH-generating system to support cytochrome P450 activity.

-

Enzyme Inhibition (Optional): To identify the specific CYP isozymes involved, incubations can be performed in the presence of known CYP inhibitors.

-

Metabolite Extraction: Following incubation, the reaction is stopped, and metabolites are extracted from the incubation mixture using an organic solvent.

-

Metabolite Identification: The extracted metabolites are then analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Detection of Glutathione Conjugates

Objective: To trap and identify reactive electrophilic metabolites.

General Protocol:

-

Incubation: 2-Methylnaphthalene is incubated with liver S9 fractions, which contain both microsomal and cytosolic enzymes, in the presence of NADPH and glutathione (GSH).

-

Extraction and Analysis: GSH conjugates are extracted and analyzed by LC-MS/MS to identify the points of conjugation and elucidate the structure of the reactive intermediate.

In Vivo Studies and Analysis of Conjugates

Objective: To confirm the formation of metabolites and their conjugates in a living organism.

General Protocol:

-

Administration: 2-Methylnaphthalene is administered to laboratory animals (e.g., mice).

-

Sample Collection: Urine and liver tissue are collected at specified time points.

-

Extraction and Analysis: Samples are processed to extract metabolites, including GSH and NAC conjugates. These are then identified and quantified using HPLC and mass spectrometry.

Covalent Binding Assays

Objective: To quantify the extent of covalent binding of reactive metabolites to proteins.

General Protocol:

-

Radiolabeling: A radiolabeled form of 2-methylnaphthalene is used.

-

Incubation/Administration: The radiolabeled compound is either incubated with liver microsomes and protein in vitro or administered to an animal in vivo.

-

Protein Precipitation and Washing: After the incubation or at the end of the in vivo study, proteins are precipitated and extensively washed to remove any non-covalently bound radioactivity.

-

Quantification: The amount of radioactivity remaining in the protein pellet is quantified by liquid scintillation counting to determine the extent of covalent binding.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of 2-methylnaphthalene to a reactive electrophile.

Caption: General experimental workflow for studying this compound formation.

Conclusion

The current body of scientific literature positions this compound as a critical intermediate in the toxicological activation of 2-methylnaphthalene. Its formation via cytochrome P450-mediated hydroxylation and subsequent metabolism leads to the generation of reactive species that cause cellular damage through covalent protein binding. While direct, independent biological activities of this compound remain largely unexplored, its role in toxicology is well-defined. Future research may uncover additional biological functions, but for now, its significance is intrinsically linked to the metabolic fate of its parent compound. This guide provides a foundational understanding for professionals engaged in the study of xenobiotic metabolism and toxicology.

References

2-Naphthalenemethanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenemethanol, a derivative of naphthalene, is a chemical intermediate utilized in various research and development applications, including organic synthesis and the study of metabolic pathways. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the compound.

GHS Classification [1][2][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Label Elements [1][2][3][4]

| Pictogram | Signal Word |

|

| Warning |

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Toxicological Data

Due to the lack of specific data for this compound, it is prudent to consider the toxicology of its parent compound, naphthalene, and its precursor in some metabolic contexts, 2-methylnaphthalene, for a conservative approach to safety.

Toxicological Data for Related Compounds

| Compound | Route | Species | Value | Reference |

| Naphthalene | Oral LD50 | Rat | 490 mg/kg | [6] |

| Naphthalene | Dermal LD50 | Rabbit | >20001 mg/kg | [6] |

| Naphthalene | Inhalation LC50 | Rat | >170 ppm (4 hours) | [6] |

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH, for this compound.[7] In the absence of specific limits, it is essential to minimize exposure through engineering controls, administrative controls, and personal protective equipment.

For reference, the occupational exposure limits for naphthalene are provided below.

Occupational Exposure Limits for Naphthalene

| Organization | Limit | Value |

| OSHA | PEL (8-hour TWA) | 10 ppm (50 mg/m³) |

| NIOSH | REL (10-hour TWA) | 10 ppm (50 mg/m³) |

| NIOSH | STEL (15 minutes) | 15 ppm (75 mg/m³) |

| ACGIH | TLV (8-hour TWA) | 10 ppm (52 mg/m³) |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following are general guidelines; always refer to the specific Safety Data Sheet for the most accurate and detailed information.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Fire and Explosion Hazard Data

This compound is a combustible solid.[8] While it does not have a listed flash point, appropriate precautions should be taken to avoid ignition sources in its presence, especially when handled as a powder which can form explosive mixtures with air.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |

| Specific Hazards | Hazardous combustion products include carbon monoxide and carbon dioxide.[9] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Recommended Personal Protective Equipment [1][8][10]

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. For powders, a dust mask type N95 (US) is recommended for lower-level exposures.[1][8][10] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling and Storage Guidelines [1]

| Condition | Procedure |

| Handling | Handle in a well-ventilated place, preferably a chemical fume hood. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers. |

The following diagram outlines a standard workflow for the safe handling of solid chemicals like this compound in a laboratory setting.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Procedures [1]

| Aspect | Action |

| Personal Precautions | Use personal protective equipment, including chemical-impermeable gloves and respiratory protection. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. |

| Containment and Cleanup | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.

Stability and Reactivity Profile [9]

| Parameter | Information |

| Reactivity | No specific reactivity data is available. |

| Chemical Stability | Stable under normal conditions. |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Acids, Acid anhydrides, Acid chlorides. |

| Hazardous Decomposition Products | Carbon monoxide and Carbon dioxide. |

Metabolic Pathway

This compound is a known metabolite of 2-methylnaphthalene, an environmental pollutant. The metabolic activation of 2-methylnaphthalene to this compound is an important consideration in its toxicological profile. This process involves key enzyme families.

The metabolic activation is primarily carried out by Cytochrome P450 (CYP) enzymes, which hydroxylate the methyl group of 2-methylnaphthalene. Subsequently, sulfotransferases (SULTs) can participate in this metabolic pathway.[1]

The following diagram illustrates the metabolic activation of 2-methylnaphthalene.

Experimental Protocols for Safety Assessment

General OECD Test Guidelines for Acute Toxicity

| Test Type | OECD Guideline | Brief Description |

| Acute Oral Toxicity | TG 420, 423, 425 | These methods involve the administration of the substance to animals (usually rats) in a single dose or multiple doses within 24 hours. The Fixed Dose Procedure (TG 420), Acute Toxic Class Method (TG 423), and Up-and-Down Procedure (TG 425) are designed to determine the dose at which toxic effects or mortality are observed, using a reduced number of animals compared to classical LD50 tests.[9][10][11] |

| Acute Dermal Toxicity | TG 402 | The substance is applied to the shaved skin of animals (usually rats or rabbits) for a 24-hour period. The animals are then observed for signs of toxicity and mortality for up to 14 days. This test helps to determine the potential for adverse effects from short-term skin contact.[12] |

| Acute Inhalation Toxicity | TG 403, 436 | Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are made during and after exposure for up to 14 days. These tests are crucial for substances that may be airborne.[1] |

Conclusion

This technical guide provides a comprehensive overview of the known safety and handling information for this compound. The primary hazards are skin, eye, and respiratory irritation. While specific quantitative toxicological data and occupational exposure limits are not established, a conservative approach to handling, based on the known hazards and information on related compounds, is essential. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, will minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Researchers should always consult the most current Safety Data Sheet before working with this or any other chemical.

References

- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

- 4. cir-safety.org [cir-safety.org]

- 5. A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. afd.calpoly.edu [afd.calpoly.edu]

- 7. learn.lboro.ac.uk [learn.lboro.ac.uk]

- 8. fda.gov [fda.gov]

- 9. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 10. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and History of 2-Naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenemethanol, a bicyclic aromatic alcohol, holds a significant position in the landscape of organic chemistry and biomedical research. While its initial discovery is not attributed to a single seminal publication, its history is intertwined with the development of fundamental synthetic methodologies in the early 20th century. This technical guide provides an in-depth exploration of the historical context of its synthesis, key experimental protocols, physicochemical properties, and its role in metabolic pathways, offering a comprehensive resource for professionals in research and drug development.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not clearly documented in a single, readily identifiable source. However, its conceptualization and practical synthesis are rooted in the pioneering work on the reduction of carboxylic acid derivatives to alcohols. One of the earliest and most significant methods that would have been applicable for the synthesis of this compound is the Bouveault-Blanc reduction , first reported in 1903 by Louis Bouveault and Gustave Louis Blanc.[1] This reaction provided a method to reduce esters to primary alcohols using sodium metal in absolute ethanol.[1] Given the availability of 2-naphthoic acid and its esters from naphthalene, a major component of coal tar, the Bouveault-Blanc reduction represents a historically important route to this compound.

Another plausible early route to this compound involves the chloromethylation of naphthalene , followed by hydrolysis of the resulting 2-(chloromethyl)naphthalene. The chloromethylation of aromatic compounds was a known reaction in the early 20th century.

With the advent of metal hydride reducing agents in the mid-20th century, the synthesis of this compound became significantly more efficient and widespread. The use of lithium aluminum hydride (LiAlH₄) for the reduction of carboxylic acids and esters to alcohols became a standard and versatile method in organic synthesis, and it remains a common laboratory preparation for this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 1592-38-7 | |

| Melting Point | 79-81 °C | |

| Boiling Point | 192 °C at 27 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in alcohols, ethers, and chloroform. | |

| pKa | 14.29 ± 0.10 (Predicted) |

Table 1: Physicochemical Properties of this compound

Spectroscopic data are crucial for the identification and characterization of this compound. A summary of typical spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the methylene protons (-CH₂-), and a singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Resonances for the ten aromatic carbons of the naphthalene ring system and one for the methylene carbon. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and absorptions corresponding to the aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 158, along with characteristic fragmentation patterns. |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound by Reduction of Methyl 2-Naphthoate with Lithium Aluminum Hydride

This protocol describes a modern and efficient laboratory-scale synthesis of this compound.

Materials:

-

Methyl 2-naphthoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

-

A solution of methyl 2-naphthoate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[4]

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white crystalline solid.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and with appropriate personal protective equipment.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Role in Metabolic Pathways

This compound is a key metabolite in the biotransformation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) found in the environment. The metabolic activation of 2-methylnaphthalene is of interest to drug development professionals and toxicologists due to the potential for the formation of reactive intermediates that can bind to cellular macromolecules.

The initial step in the metabolism of 2-methylnaphthalene is the oxidation of the methyl group, catalyzed by cytochrome P450 (CYP) enzymes, to form this compound. This alcohol can then undergo further phase II metabolism, primarily through sulfation by sulfotransferases (SULTs), to form a reactive sulfate ester. This electrophilic metabolite can then be detoxified by conjugation with glutathione (GSH) or can potentially bind to proteins and nucleic acids.

The following diagram illustrates the metabolic activation pathway of 2-methylnaphthalene.

Conclusion

This compound, while a structurally simple molecule, possesses a rich history tied to the evolution of synthetic organic chemistry. From the early, harsh conditions of the Bouveault-Blanc reduction to the more refined and efficient modern methods utilizing metal hydrides, its preparation reflects the advancements in the field. For researchers and professionals in drug development, an understanding of its synthesis, properties, and metabolic fate is crucial for its application as a building block, a chemical probe, or for assessing the toxicology of its parent compounds. This guide provides a foundational technical overview to support these endeavors.

References

An In-depth Technical Guide to the Fundamental Characteristics of 2-Hydroxymethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethylnaphthalene, also known as 2-naphthalenemethanol, is an aromatic alcohol and a significant derivative of naphthalene. It serves as a valuable building block in organic synthesis and is recognized as a metabolite of 2-methylnaphthalene, a component of jet fuels and a product of incomplete combustion. This technical guide provides a comprehensive overview of the fundamental characteristics of 2-Hydroxymethylnaphthalene, including its physicochemical properties, synthesis and purification protocols, spectral data, and its metabolic pathway. This document is intended to be a resource for researchers in chemistry, toxicology, and drug development.

Core Physicochemical Properties

2-Hydroxymethylnaphthalene is a white crystalline solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₀O | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 1592-38-7 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 178 °C at 12 mmHg | [3] |

| Solubility | Soluble in alcohols, ethers, and chloroform. Limited solubility in water. | [4] |

| pKa | 14.29 ± 0.10 (Predicted) | [3] |

| LogP | 2.2 | [1] |

Synthesis and Purification

The synthesis of 2-Hydroxymethylnaphthalene can be achieved through various methods, with the reduction of 2-naphthaldehyde or the hydrolysis of 2-(chloromethyl)naphthalene being common routes. A general experimental protocol for its synthesis via the reduction of 2-naphthaldehyde is outlined below.

Experimental Protocol: Synthesis by Reduction

Materials:

-

2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolve 2-naphthaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxymethylnaphthalene.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 2-Hydroxymethylnaphthalene

-

A suitable solvent system (e.g., ethanol/water or toluene/hexane)

Procedure:

-

Dissolve the crude 2-Hydroxymethylnaphthalene in a minimum amount of the hot primary solvent (e.g., ethanol or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add the second solvent (e.g., water or hexane) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point).

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Hydroxymethylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.85 | m |

| ~7.75 | s |

| ~7.50 | m |

| ~4.85 | s |

| ~1.70 | s |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~138.8 | Ar-C |

| ~133.2 | Ar-C |

| ~132.9 | Ar-C |

| ~128.3 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.7 | Ar-CH |

| ~126.2 | Ar-CH |

| ~125.9 | Ar-CH |

| ~125.8 | Ar-CH |

| ~125.2 | Ar-CH |

| ~65.3 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| IR Absorption | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1020 | C-O stretch |

Mass Spectrometry (MS)